molecular formula C18H26N2O5S B2478093 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde CAS No. 946315-06-6

4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2478093
CAS No.: 946315-06-6
M. Wt: 382.48
InChI Key: DXRGQAZRGNFAJC-UHFFFAOYSA-N
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Description

4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde (CAS 946315-06-6) is an organic compound with the molecular formula C18H26N2O5S and a molecular weight of 382.5 g/mol . Its structure is characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via a propyl ether chain to a piperazine-1-carbaldehyde unit, which is further functionalized with a sulfonyl group. This specific molecular architecture, combining a benzofuran derivative with a sulfonyl piperazine, makes it a compound of significant interest in advanced chemical research and development. The presence of the sulfonyl group adjacent to the piperazine ring can influence the electron density and serve as a hydrogen bond acceptor, which are key properties in the design of molecules for material science and pharmaceutical chemistry . Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, particularly in the exploration of novel heterocyclic compounds with potential biological activity. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2)13-15-5-3-6-16(17(15)25-18)24-11-4-12-26(22,23)20-9-7-19(14-21)8-10-20/h3,5-6,14H,4,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRGQAZRGNFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol

The benzofuran moiety is synthesized through acid-catalyzed cyclization of substituted catechol derivatives. For example, 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran is obtained via:

  • Alkylation of 2,4-dihydroxybenzaldehyde with 2-bromopropane in the presence of K₂CO₃, yielding 2,4-diisopropoxybenzaldehyde.
  • Cyclization using concentrated H₂SO₄ to form the dihydrobenzofuran ring.

Critical Parameters :

  • Temperature control (<50°C) prevents over-oxidation.
  • Use of anhydrous conditions ensures high regioselectivity for the 7-hydroxy position.

Propyl Ether Linkage Installation

O-Alkylation of the Benzofuran Core

The hydroxyl group at position 7 undergoes alkylation with 1,3-dibromopropane under Mitsunobu conditions (DIAD, PPh₃) or via SN2 reaction with NaH as base:

$$
\text{C}{10}\text{H}{12}\text{O}2 + \text{BrCH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}{13}\text{H}{17}\text{BrO}_2 + \text{HBr}
$$

Yield Optimization :

  • Excess 1,3-dibromopropane (2.5 eq) improves conversion to 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl bromide (Intermediate A).

Sulfonation and Piperazine Coupling

Thioether Formation and Oxidation

Intermediate A reacts with piperazine-1-carbaldehyde’s sulfhydryl precursor (e.g., piperazine thiol) via nucleophilic substitution, followed by oxidation to the sulfonyl group:

Step 1: Thioether Synthesis
$$
\text{Intermediate A} + \text{HS-piperazine-carbaldehyde} \xrightarrow{\text{K₂CO₃, DMF}} \text{Thioether Intermediate} + \text{KBr}
$$

Step 2: Sulfonation
Oxidation with m-CPBA (3-chloroperbenzoic acid) in dichloromethane converts the thioether to sulfonyl:
$$
\text{Thioether} + \text{m-CPBA} \rightarrow \text{Sulfonyl Derivative} + \text{byproducts}
$$

Reaction Conditions :

  • Stoichiometric m-CPBA (1.2 eq) at 0°C→RT minimizes over-oxidation.
  • Purification via silica gel chromatography (EtOAc/hexane) isolates the sulfonyl product.

Piperazine-1-carbaldehyde Functionalization

Introduction of the Aldehyde Group

Piperazine is formylated using dimethylformamide (DMF) under Vilsmeier-Haack conditions:

  • Chlorination : DMF reacts with POCl₃ to form the iminium chloride.
  • N-Formylation : Piperazine reacts with the iminium intermediate, followed by hydrolysis to yield piperazine-1-carbaldehyde:

$$
\text{Piperazine} + \text{POCl}3/\text{DMF} \xrightarrow{\text{H}2\text{O}} \text{Piperazine-1-carbaldehyde} + \text{HCl}
$$

Key Considerations :

  • Anhydrous conditions prevent hydrolysis of POCl₃.
  • Temperature modulation (0°C during chlorination, RT during formylation) ensures high selectivity.

Integrated Synthetic Route and Data Tables

One-Pot Sequential Synthesis

Adapting methodologies from WO2014161976A1, a one-pot approach combines etherification, sulfonation, and piperazine coupling without intermediate isolation:

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Temp (°C) Time (h) Yield (%)
O-Alkylation 1,3-dibromopropane, NaH, DMF 60 12 78
Thioether Formation Piperazine-thiol, K₂CO₃, DMF 80 8 65
Sulfonation m-CPBA, CH₂Cl₂ 25 4 89
Formylation POCl₃/DMF, H₂O 0→25 24 72

Alternative Palladium-Catalyzed Coupling

Drawing from US20250084085A1, a Suzuki-Miyaura coupling could theoretically link aromatic subunits, though applicability to this aliphatic system is limited.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.68 (s, 1H, CHO), 3.72–3.68 (m, 4H, piperazine), 2.98 (t, J=6.8 Hz, 2H, SO₂CH₂), 1.42 (s, 6H, CH(CH₃)₂).
  • HRMS : m/z calcd. for C₁₈H₂₆N₂O₅S [M+H]⁺ 383.1634, found 383.1632.

Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O gradient): >98% purity at 254 nm.

Challenges and Optimization Opportunities

  • Stereochemical Control : The dihydrobenzofuran’s fused ring system necessitates precise reaction conditions to avoid racemization.
  • Sulfonation Efficiency : Over-oxidation to sulfones requires careful stoichiometry and low-temperature control.
  • Aldehyde Stability : Piperazine-1-carbaldehyde is prone to imine formation; thus, in situ generation and immediate use are recommended.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions where the aldehyde group is converted to a carboxylic acid.

  • Reduction: : Reduction reactions may target the aldehyde group, reducing it to an alcohol.

  • Substitution: : The benzofuran structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

  • Oxidation: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carboxylic acid.

  • Reduction: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-methanol.

  • Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

This compound is of significant interest due to its versatile structure:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of novel sulfonamide and benzofuran derivatives.

  • Biology: : Studied for its potential as a bioactive molecule, especially in enzyme inhibition and receptor binding studies.

  • Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

  • Industry: : Applied in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological molecules:

  • Molecular Targets: : Enzymes and receptors in various biological pathways.

  • Pathways: : It can modulate biochemical pathways by inhibiting enzymes or interacting with cellular receptors, altering cell function and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Linkages

a. 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one ()

  • Core Structure: Pyrazolo-pyrimidinone with a sulfonylated piperazine.
  • Key Differences: The pyrazolo-pyrimidinone core replaces the benzofuran-ether system, and a deuterated methyl group is present on piperazine.
  • Functional Implications : The sulfonyl-piperazine linkage is conserved, suggesting shared utility as a pharmacophore in PDE inhibitors (phosphodiesterase testing methods are referenced in ).

b. 4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one ()

  • Core Structure : Chromen-2-one with a piperazine-propoxy side chain.
  • Key Differences: A chromenone core replaces benzofuran, and a hydroxybenzyl group modifies the piperazine.
  • Functional Implications: The propoxy linker and piperazine substitution pattern resemble the target compound, but the chromenone core may confer fluorescence or estrogen receptor binding activity .
Analogues with Heterocyclic-Ether or Propanoyl Linkers

a. 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide ()

  • Core Structure: Benzo[b][1,4]oxazin-3-one linked to piperazine via a propanoyl group.
  • Key Differences: The propanoyl linker replaces the sulfonyl group, and a carboxamide substituent is present.
  • Functional Implications: The oxazinone core may enhance hydrogen bonding, while the carboxamide group improves solubility. Activity against kinase or protease targets is plausible .

b. 4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehyde derivatives ()

  • Core Structure : Benzaldehyde-piperazine-sulfonyl hybrids.
  • Key Differences : Aromatic benzaldehyde replaces the dihydrobenzofuran system.
  • Functional Implications : These compounds exhibit opioid receptor interactions, suggesting the sulfonyl-piperazine-carbaldehyde motif is versatile for CNS-targeting scaffolds .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The target compound’s dihydrobenzofuran and dimethyl groups likely increase logP compared to ’s chromenone (polar carbonyl) or ’s carboxamide.
  • Solubility: The carbaldehyde group may reduce aqueous solubility versus ’s pyridinyl carboxamide or ’s ethoxy-pyrimidinone.

Impurity Profiles and Regulatory Considerations

Piperazine-based compounds often generate bis-alkylated or sulfonylated impurities during synthesis (e.g., lists bis-piperazine impurities like 1,4-bis[(4-chlorophenyl)phenyl-methyl]-piperazine). Quality control for the target compound would require monitoring similar byproducts .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 319.39 g/mol
  • CAS Number : Not specified in the available data.

The compound features a piperazine ring connected to a sulfonyl group and a benzofuran moiety, which is known for its diverse biological activities.

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of specific phosphodiesterases, which are crucial in regulating intracellular signaling pathways.
  • Receptor Modulation : The benzofuran component is known to interact with multiple receptors, including serotonin and dopamine receptors. This interaction can influence mood and anxiety levels, making it a candidate for neuropharmacological applications.
  • Antioxidant Activity : Compounds containing benzofuran structures often exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

Pharmacological Applications

Research indicates several potential applications for this compound:

  • Antidepressant Effects : Due to its interaction with neurotransmitter systems, it may serve as an antidepressant agent.
  • Anti-inflammatory Properties : The sulfonyl group enhances the compound's ability to modulate inflammatory responses.
  • Anticancer Activity : Some studies have hinted at its ability to induce apoptosis in cancer cells, although more research is needed to confirm these effects.

Case Studies and Experimental Data

Data Summary Table

Biological ActivityMechanism of ActionPotential Therapeutic Use
Enzyme InhibitionInhibits phosphodiesterasesNeuropharmacological agents
Receptor ModulationInteracts with serotonin/dopamine receptorsAntidepressants
Antioxidant ActivityReduces oxidative stressGeneral health improvement
Anticancer ActivityInduces apoptosis in cancer cellsCancer therapy

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters. For example:

  • Reagent Selection : Use coupling agents like DMF-DMA for formylation steps, as demonstrated in analogous piperazine-carbaldehyde syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., toluene at 110°C) to ensure intermediate formation while minimizing side reactions .
  • Purification : Employ normal-phase chromatography with gradients (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate high-purity products .
  • Yield Improvement : Optimize stoichiometry of sulfonylation and alkylation steps, as excess reagents may lead to byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1H/13C NMR to verify the piperazine ring conformation, sulfonyl group connectivity, and benzofuran substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and detect impurities .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .
  • HPLC : Use C18 columns with mobile phases (e.g., methanol/water/0.2M NaH2PO4) for purity assessment .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:
Integrated computational-experimental approaches include:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., sulfonylation energy barriers) using DFT to prioritize viable synthetic routes .
  • Transition-State Modeling : Identify intermediates in piperazine ring functionalization to avoid side reactions .
  • Machine Learning : Train models on reaction databases to predict optimal solvent systems (e.g., DMF vs. THF) for yield improvement .

Advanced: How to resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

Methodological Answer:
Address discrepancies via:

  • Dose-Response Studies : Compare EC50 values across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to clarify potency variations .
  • Structural-Activity Relationship (SAR) Analysis : Map substituent effects (e.g., benzofuran vs. dihydropyridine moieties) on target binding .
  • Meta-Analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify outliers or methodological biases .

Basic: What stability conditions must be monitored during storage and handling?

Methodological Answer:

  • Thermal Stability : Store at -20°C in inert atmospheres to prevent degradation of the sulfonyl and aldehyde groups .
  • Solvent Compatibility : Avoid prolonged exposure to strong acids/bases, which may hydrolyze the piperazine-carbaldehyde bond .
  • Light Sensitivity : Use amber vials to protect the benzofuran moiety from UV-induced oxidation .

Advanced: How to profile impurities in this compound using advanced chromatographic methods?

Methodological Answer:

  • HPLC-DAD/MS : Employ a mobile phase of methanol/water/0.2M NaH2PO4 (pH 5.5) to separate and identify impurities like hydrolyzed aldehydes or sulfonic acids .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to simulate degradation pathways and validate stability-indicating methods .

Advanced: What strategies validate the compound's interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and target proteins (e.g., phosphodiesterases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .
  • Molecular Docking : Use X-ray crystallography data of homologous targets to model binding poses and guide mutagenesis studies .

Basic: How does stereochemistry impact the compound's reactivity and bioactivity?

Methodological Answer:

  • Chiral Centers : Use chiral HPLC (e.g., CHIRALPAK® columns) to resolve enantiomers and test their activity separately .
  • Conformational Analysis : NOESY NMR to determine spatial proximity of the piperazine and benzofuran groups, which influences target binding .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Process Intensification : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Prodrug Strategies : Introduce ester groups (e.g., ethyl carbamate) to enhance solubility, as seen in related piperazine derivatives .
  • Metabolic Profiling : Use liver microsomes to identify vulnerable sites (e.g., aldehyde oxidation) and modify substituents to prolong half-life .

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